molecular formula C17H30N6O2 B15054235 tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate

tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate

Cat. No.: B15054235
M. Wt: 350.5 g/mol
InChI Key: ANRFVFWZXTZJJO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrazine ring, an isopropyl group, and a piperidine carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrazine Ring: The pyrazine ring can be constructed through a cyclization reaction involving a suitable diamine and a diketone.

    Coupling of Tetrazole and Pyrazine Rings: The tetrazole and pyrazine rings are then fused together through a condensation reaction.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide.

    Formation of the Piperidine Carboxylate Moiety: The piperidine ring is synthesized separately and then coupled with the tetrazolopyrazine intermediate through an esterification reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isopropyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, leading to the development of new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Alternatively, it may act as an agonist or antagonist of receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate is unique due to its fused tetrazolopyrazine ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various scientific applications.

Properties

Molecular Formula

C17H30N6O2

Molecular Weight

350.5 g/mol

IUPAC Name

tert-butyl 4-(8-propan-2-yl-6,8-dihydro-5H-tetrazolo[1,5-a]pyrazin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H30N6O2/c1-12(2)14-15-18-19-20-23(15)11-10-22(14)13-6-8-21(9-7-13)16(24)25-17(3,4)5/h12-14H,6-11H2,1-5H3

InChI Key

ANRFVFWZXTZJJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=NN=NN2CCN1C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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